5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole is a synthetic organic molecule that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the 1-Ethylpyrazole: This can be achieved by reacting ethylhydrazine with an appropriate diketone under acidic conditions.
Synthesis of the Piperidine Derivative: The 1-ethylpyrazole is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Construction of the Oxadiazole Ring: The key step involves the cyclization of a hydrazide intermediate with a trifluoroacetic acid derivative to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature Control: Precise temperature control to ensure optimal reaction conditions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
- 5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-difluoroethyl)-1,2,4-oxadiazole
Uniqueness
The presence of the trifluoroethyl group in 5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.
This compound , covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-[[4-(1-ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N5O/c1-2-23-9-12(8-19-23)11-3-5-22(6-4-11)10-14-20-13(21-24-14)7-15(16,17)18/h8-9,11H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYSZGHONJZFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CCN(CC2)CC3=NC(=NO3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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